molecular formula C18H22ClN3O5 B11937227 Thalidomide-O-C5-NH2 hydrochloride

Thalidomide-O-C5-NH2 hydrochloride

Cat. No.: B11937227
M. Wt: 395.8 g/mol
InChI Key: FKODABBSPDGXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C5-NH2 hydrochloride involves the conjugation of a cereblon ligand based on Thalidomide with a linker. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production methods for this compound are not widely published due to proprietary restrictions. it is known that the compound is produced under strict conditions to ensure high purity and stability. The production process involves large-scale organic synthesis techniques and stringent quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-C5-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Thalidomide-O-C5-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and in studying reaction mechanisms.

    Biology: Employed in the study of protein degradation pathways and the role of E3 ligases in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation, which could be useful in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.

Mechanism of Action

The mechanism of action of Thalidomide-O-C5-NH2 hydrochloride involves its role as a cereblon ligand in PROTAC technology. The compound binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-C5-NH2 hydrochloride is unique due to its specific linker structure, which provides optimal binding affinity and selectivity for the cereblon protein. This uniqueness makes it a valuable tool in PROTAC technology for targeted protein degradation .

Properties

Molecular Formula

C18H22ClN3O5

Molecular Weight

395.8 g/mol

IUPAC Name

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C18H21N3O5.ClH/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23;/h4-6,12H,1-3,7-10,19H2,(H,20,22,23);1H

InChI Key

FKODABBSPDGXGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.